Isopentyl formate
Overview
Description
Mechanism of Action
Target of Action
Isopentyl formate, also known as Isoamyl formate, is an ester formed from isoamyl alcohol and formic acid . It is primarily used as a flavoring agent due to its fruity odor reminiscent of plum or blackcurrant . Therefore, its primary targets are the olfactory receptors in the nose that detect smell.
Biochemical Pathways
This compound is synthesized through the Fischer esterification of isoamyl alcohol and formic acid . This reaction is self-catalyzed by formic acid, which acts as both the solvent and the acid catalyst . The isoamyl alcohol can be synthesized via the mevalonate pathway, which converts acetate, in the form of acetyl-CoA, to isopentenyl diphosphate (IPP), the fundamental unit in isoprenoid biosynthesis .
Pharmacokinetics
It is soluble in ethanol, most fixed oils, and propylene glycol, but insoluble in glycerol and slightly soluble in water .
Biochemical Analysis
Biochemical Properties
It is known that esters like Isopentyl formate can participate in esterification and hydrolysis reactions, which are common in biochemical processes
Molecular Mechanism
As an ester, it may participate in esterification and hydrolysis reactions, which could potentially influence various biochemical processes at the molecular level
Metabolic Pathways
As an ester, it may be involved in ester metabolism, which includes enzymes such as esterases and lipases
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopentyl formate can be synthesized through the Fischer esterification process, which involves the reaction of isoamyl alcohol with formic acid. This reaction typically uses an excess of formic acid as the solvent, and formic acid itself acts as a catalyst due to its strong acidic nature .
Industrial Production Methods: In industrial settings, the production of this compound follows the same Fischer esterification method but on a larger scale. The reaction conditions are carefully controlled to optimize yield and purity. The process involves heating the reactants under reflux and then distilling the product to separate it from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions: Isopentyl formate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into isoamyl alcohol and formic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Major Products Formed:
Hydrolysis: Isoamyl alcohol and formic acid.
Transesterification: A new ester and alcohol, depending on the reactants used.
Scientific Research Applications
Isopentyl formate has several applications in scientific research and industry:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: Its fruity odor makes it useful in studies related to olfactory receptors and scent detection.
Medicine: While not directly used as a drug, it serves as a model compound in pharmacological studies.
Industry: this compound is widely used as a flavoring agent and fragrance in the food and cosmetic industries.
Comparison with Similar Compounds
Isoamyl acetate:
Ethyl formate: An ester with a rum-like odor, used as a flavoring agent.
Comparison:
Odor: Isopentyl formate has a plum or blackcurrant odor, while isoamyl acetate has a banana-like odor, and ethyl formate has a rum-like odor.
Boiling Point: this compound has a boiling point of approximately 123-124°C, which is lower than isoamyl acetate (142°C) and higher than ethyl formate (54°C)
Solubility: this compound is moderately soluble in water, similar to isoamyl acetate but less soluble than ethyl formate.
This compound stands out due to its unique odor profile and its applications in both the food and cosmetic industries.
Properties
IUPAC Name |
3-methylbutyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2)3-4-8-5-7/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYICAQFSCFURC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861734 | |
Record name | Isoamyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a plum-like odour | |
Record name | 3-Methylbutyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034163 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Isoamyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/306/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
123.00 to 124.00 °C. @ 760.00 mm Hg | |
Record name | 3-Methylbutyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034163 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.5 mg/mL at 25 °C, soluble in ethanol, most fixed oils and propylene glycol, slightly soluble in water, insoluble in glycerol, 1ml in 40ml 60% ethanol (in ethanol) | |
Record name | 3-Methylbutyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034163 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Isoamyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/306/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.881-0.889 | |
Record name | Isoamyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/306/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
110-45-2 | |
Record name | Isoamyl formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoamyl formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopentyl formate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6530 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Butanol, 3-methyl-, 1-formate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isoamyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopentyl formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOAMYL FORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50L53EN043 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Methylbutyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034163 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-93.5 °C | |
Record name | 3-Methylbutyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034163 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Isoamyl Formate and what are its common uses?
A1: Isoamyl formate, also known as isopentyl formate, is an ester with a fruity, plum-like aroma [, ]. It's frequently used as a flavoring agent in food and beverages []. Additionally, it's found naturally in various fruits and contributes to their characteristic aromas [, ].
Q2: How is Isoamyl Formate synthesized?
A2: Isoamyl formate is primarily synthesized through the esterification reaction of formic acid with isoamyl alcohol [, , ]. Various catalysts have been explored to improve the efficiency of this reaction, including heteropoly acid H3PW12O40·6H2O [] and SO42-/Fe2O3 solid superacid [].
Q3: What factors influence the yield of Isoamyl Formate during synthesis?
A3: Several factors can impact the yield of isoamyl formate during synthesis. Key factors include the molar ratio of alcohol to acid, the type and amount of catalyst used, and the reaction time [, ]. For instance, a study found that using a 2:1 molar ratio of isoamyl alcohol to formic acid with 2.5g of H3PW12O40·6H2O catalyst for 2.5 hours resulted in an 87.9% yield of isoamyl formate [].
Q4: Can Isoamyl Formate be recovered from industrial wastewater?
A4: Yes, isoamyl formate can be recovered from formic acid wastewater generated during the production of cyclohexanol and cyclohexanone []. This recovery is achieved through esterification and azeotropic distillation, resulting in isoamyl formate with a purity of 96% and a formic acid recovery rate exceeding 90% [].
Q5: How does the production method of cherry spirits affect Isoamyl Formate concentration?
A5: The method of distillation significantly influences the presence and concentration of isoamyl formate in cherry spirits. Research comparing retort distillation (RD) and double distillation (DD) showed that isoamyl formate was not detectable in DD spirits but was present in RD spirits at levels up to 10.71 mg/L []. This difference highlights the impact of distillation techniques on the final aroma profile of distilled spirits.
Q6: Are there any safety assessments available for Isoamyl Formate?
A6: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a fragrance ingredient safety assessment for isoamyl formate []. While the specifics of the assessment are not provided in the abstract, the existence of such an assessment indicates that the safety of isoamyl formate as a fragrance ingredient is being evaluated.
Q7: What analytical techniques are used to identify and quantify Isoamyl Formate?
A7: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique used to separate, identify, and quantify isoamyl formate in complex mixtures [, , ]. This method is particularly useful for analyzing volatile compounds in food products and beverages. Solid-phase microextraction (SPME) is often employed as a sample preparation technique prior to GC-MS analysis to extract and concentrate volatile compounds like isoamyl formate from the sample matrix [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.